2-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid
Description
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-methyl-2-(2-methyltriazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-7(2,6(11)12)5-4-8-10(3)9-5/h4H,1-3H3,(H,11,12) |
InChI Key |
QVOGYQJYLCVCKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NN(N=C1)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Click Chemistry Approach for Triazole Formation
Method Overview:
The most prevalent method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly regioselective "click" reaction that efficiently constructs the 1,2,3-triazole ring. This approach is favored for its mild conditions, high yield, and regioselectivity.
- Step 1: Synthesis of an alkyne precursor, such as 2-methyl-2-propyn-1-ol derivatives, often prepared via alkylation or oxidation of suitable precursors.
- Step 2: Reaction with an azide source (e.g., sodium azide) in the presence of copper catalysts (CuSO₄ or CuI) under aqueous or mixed solvent conditions, typically at room temperature or mild heating.
- Step 3: Cycloaddition yields a 1,4-disubstituted 1,2,3-triazole core, which can be further functionalized.
Research Data:
A 2024 study reported the synthesis of 1,2,3-triazole derivatives via CuAAC, starting from azido compounds derived from amino acids, followed by cycloaddition with terminal alkynes. The process achieved yields exceeding 85% under mild conditions, with regioselectivity confirmed by NMR and IR spectroscopy.
Alkyne precursor + Azide → [Cu(I)] catalyzed cycloaddition → 1,2,3-triazole ring
- High regioselectivity for 1,4-disubstituted triazoles
- Mild, environmentally friendly conditions
- Compatibility with diverse functional groups
Alkylation of Preformed Triazoles
Method Overview:
This approach involves N-alkylation of pre-synthesized 1,2,3-triazoles, specifically targeting the N2-position, to introduce methyl groups and other substituents.
- Step 1: Synthesis of the parent 1,2,3-triazole via cycloaddition or other heterocyclic synthesis routes.
- Step 2: Alkylation using alkyl halides (e.g., methyl bromide, ethyl bromide) in the presence of bases like sodium hydride, potassium carbonate, or cesium carbonate.
- Step 3: Selective N2-alkylation is achieved by controlling reaction conditions, such as temperature and solvent polarity.
Research Data:
A 2004 patent described alkylation of 1,2,3-triazoles with ethyl bromoacetate, yielding N2-alkylated products with yields around 37-50%. The process faced challenges in selectivity, often producing mixtures of N1 and N2 isomers, which required chromatographic separation.
Preformed 1,2,3-triazole + Alkyl halide → N-alkylated triazole (preferably N2)
- Reaction temperature influences regioselectivity; lower temperatures favor N2-alkylation.
- Excess alkyl halide and strong bases improve yields.
Multi-step Heterocyclic Synthesis from Precursors
Method Overview:
This involves constructing the triazole ring via heterocyclic cyclization starting from simpler precursors like hydrazides, nitriles, or esters derived from amino acids or aromatic compounds.
- Step 1: Synthesis of hydrazides or nitriles from amino acids or aromatic acids through amidation or nitrile formation.
- Step 2: Cyclization using reagents like hydrazine derivatives, phosphorus oxychloride, or acid chlorides to form the triazole ring.
- Step 3: Functionalization with methyl groups or carboxylic acids via alkylation or oxidation.
Research Data:
A 2013 study employed alum as a catalyst for the synthesis of 2-[3-amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid, starting from amino acids converted into azido alcohols, followed by cyclization. The process was efficient, environmentally friendly, and yielded products with high purity.
Amino acid derivative → Cyclization with hydrazine or phosphorus reagents → Triazole ring formation → Functionalization
- Suitable for complex derivatives
- Allows incorporation of various functional groups
Data Table: Comparison of Preparation Methods
| Method | Key Reagents | Typical Conditions | Regioselectivity | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Click Chemistry (CuAAC) | Terminal alkynes + azides | Room temperature, aqueous | High for 1,4-disubstituted | 80-95% | High regioselectivity, mild conditions | Requires pre-synthesis of azides/alkynes |
| Alkylation of Triazoles | Preformed 1,2,3-triazoles + alkyl halides | Reflux, base present | N2-preferred, but challenging | 37-50% | Straightforward, versatile | Mixture of isomers, low selectivity |
| Multi-step Heterocyclic Synthesis | Amino acids, hydrazines, acids | Reflux, catalysts (alum, PCl₅) | Variable, depends on cyclization | 60-85% | Suitable for complex derivatives | Multi-step, time-consuming |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different oxidation states, which can alter the compound’s properties.
Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different triazole derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between 2-methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid and related compounds from the evidence:
Key Observations:
Functional Group Impact: The methyl group in this compound likely enhances lipophilicity compared to the hydroxylated GSK analog . This could influence membrane permeability in drug candidates. Triazole vs.
Agrochemical vs. Pharmaceutical Relevance: While haloxyfop and fluazifop are optimized for herbicidal activity (via phenoxypropanoic acid motifs), the target compound’s branched structure may favor applications in medicinal chemistry, such as protease inhibition or metal chelation (triazoles can bind zinc fingers ).
Synthetic Accessibility :
- The boronic acid derivative of 2-methyl-2H-1,2,3-triazole (CAS 1372713-72-8) suggests that Suzuki-Miyaura coupling could be employed to synthesize analogs of the target compound.
Research Findings and Structural Insights
- Crystallographic Analysis: Tools like SHELXL and Mercury are critical for resolving the 3D structure of triazole-containing compounds. For example, Mercury’s void visualization could assess the packing efficiency of this compound in crystal lattices, influencing its stability in solid formulations.
- Biological Activity: No direct data exists for the target compound, but analogs like GSK-J1 (CAS 1373422-53-7) demonstrate that triazole-propanoic acid hybrids can modulate epigenetic targets (e.g., histone demethylases).
Biological Activity
2-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid is a compound that has garnered attention due to its potential biological activities. The presence of the triazole ring in its structure suggests various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can influence several biological pathways, leading to anti-inflammatory and antimicrobial effects.
Anti-inflammatory Activity
Research indicates that derivatives of triazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that certain triazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). In one study, compounds similar to this compound demonstrated a reduction in TNF-α production by approximately 44–60% at varying concentrations .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies suggest that triazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. Specifically, some derivatives exhibited potent antibacterial effects comparable to established antibiotics .
Anticancer Activity
In addition to its anti-inflammatory and antimicrobial properties, this compound has been investigated for its anticancer potential. A study on related triazole compounds revealed significant cytotoxic effects against cancer cell lines such as HepG2 (liver carcinoma), with some derivatives showing IC50 values as low as 16.78 µg/mL .
Study on Cytokine Release
In a controlled study evaluating the effect of triazole derivatives on cytokine release in PBMC cultures stimulated by lipopolysaccharides (LPS), it was found that certain derivatives significantly inhibited TNF-α production without increasing toxicity levels in cells . This suggests a potential therapeutic application in treating inflammatory diseases.
Antimicrobial Efficacy Assessment
A comparative study assessed the antimicrobial efficacy of various triazole derivatives against bacterial strains. The results indicated that certain modifications in the triazole structure enhanced antibacterial activity significantly compared to their non-modified counterparts .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 1H-1,2,3-triazole | Structure | Basic structure without substituents | Limited bioactivity |
| 4-Methylthio-1H-1,2,3-triazole | Structure | Contains sulfur atom | Enhanced reactivity |
| 5-(4-Fluorophenyl)-1H-1,2,3-triazole | Structure | Fluorinated for lipophilicity | Stronger antibacterial effects |
Q & A
Q. What are the foundational synthetic strategies for preparing 2-methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid and its analogs?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and condensation. For example, triazole-containing compounds can be synthesized via refluxing precursors like chlorinated diketones with acetone under controlled conditions, followed by aqueous workup and crystallization (e.g., from methanol or ethanol). Key steps include:
- Reaction Optimization : Adjusting reflux time (4–6 hours) and temperature (80–100°C) to maximize yield .
- Purification : Sequential washing with water and organic solvents (e.g., diethyl ether) followed by recrystallization .
- Characterization : Confirmation via -NMR, -NMR, IR, and elemental analysis .
Q. How are structural analogs of this compound characterized to confirm purity and molecular identity?
- Methodological Answer :
- Spectroscopic Techniques :
- -NMR to identify proton environments (e.g., triazole ring protons at δ 7.5–8.5 ppm).
- -NMR to confirm carbonyl (C=O) and triazole carbons .
- Elemental Analysis : Validate empirical formulas (e.g., CHNO) with <0.4% deviation between calculated and observed values .
- IR Spectroscopy : Detect functional groups (e.g., carboxylic acid O-H stretch at 2500–3300 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of novel derivatives?
- Methodological Answer :
- Cross-Technique Validation : Combine NMR, IR, and mass spectrometry (MS) to resolve ambiguities. For instance, overlapping NMR peaks can be deconvoluted using 2D-COSY or HSQC experiments .
- Comparative Analysis : Reference spectral databases (e.g., PubChem, NIST) or structurally similar compounds (e.g., thiazole-based analogs in ) to assign signals .
- X-ray Crystallography : Use single-crystal diffraction for absolute configuration determination, especially for stereoisomers .
Q. What strategies are effective for designing bioassays to evaluate the biological activity of this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors with known interactions with triazole or propanoic acid motifs (e.g., cyclooxygenase inhibition assays for anti-inflammatory potential) .
- SAR Studies : Synthesize derivatives with modifications to the triazole ring (e.g., methyl group substitution) or carboxylic acid moiety to assess activity trends .
- In Vitro Assays : Use cell-based models (e.g., cytotoxicity in cancer lines) with IC determination via MTT assays .
Q. How can reaction pathways be optimized to improve yield and scalability for derivatives of this compound?
- Methodological Answer :
- Catalytic Systems : Screen Lewis acids (e.g., ZnCl) or organocatalysts to enhance cyclization efficiency .
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to improve solubility of intermediates .
- Flow Chemistry : Implement continuous flow reactors for hazardous steps (e.g., high-temperature reflux) to enhance safety and reproducibility .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
